N-quinolin-6-ylmethanesulfonamide
Description
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-quinolin-6-ylmethanesulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7,12H,1H3 |
InChI Key |
RRCOGTUZAAMWGL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
N-quinolin-6-ylmethanesulfonamide has shown promising results as an antimicrobial agent. Studies indicate that it can inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase, which is involved in folate biosynthesis. This inhibition mechanism is similar to other sulfonamide antibiotics, enhancing its potential in treating bacterial infections.
Anticancer Properties
Research has also explored the anticancer properties of this compound. Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting it may contribute to the development of new cancer therapies. Molecular docking studies have indicated its potential interactions with cancer-related targets, further supporting its role in oncology.
Synthesis and Structural Comparisons
The synthesis of this compound typically involves multi-step organic reactions, optimizing conditions to maximize yield and purity. Various synthetic routes have been developed, showcasing the compound's versatility in chemical applications.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-Methylquinolin-6-yl)methanesulfonamide | Methyl substitution on quinoline | Antimicrobial | Enhanced lipophilicity |
| Quinolin-8-ylmethanesulfonamide | Different position of sulfonamide | Anticancer | Potentially higher cytotoxicity |
| N-(2-Aminoquinolin-6-yl)methanesulfonamide | Amino group addition | Antiviral | Broader spectrum of biological activity |
This compound stands out due to its specific quinoline substitution pattern and the presence of the methanesulfonamide group, influencing its reactivity and biological properties.
Case Studies and Research Findings
Several case studies highlight the practical applications and effectiveness of this compound:
Case Study: Antimicrobial Efficacy
In clinical settings, researchers have evaluated the effectiveness of this compound against resistant bacterial strains. Results showed significant antimicrobial activity, suggesting it could be a valuable addition to existing antibiotic therapies .
Case Study: Cancer Treatment
A recent study investigated the use of this compound derivatives in treating specific cancer types. The findings indicated that these derivatives exhibited strong cytotoxic effects on tumor cells while sparing normal cells, highlighting their therapeutic potential .
Comparison with Similar Compounds
Research Findings and Data Analysis
Physicochemical Properties
- Molecular Weight and Solubility : QMS (C₁₀H₁₀N₂O₂S, MW 234.27 g/mol) and the 6-yl target share identical molecular formulas but may differ in solubility due to positional effects on crystal packing. IIIa’s higher molecular weight (C₂₄H₁₉ClN₂O₄S, MW 482.94 g/mol) correlates with reduced aqueous solubility .
- Acid-Base Behavior : Sulfonamides generally exhibit pKa values between 8–10, but the 6-yl isomer’s acidity may vary slightly compared to QMS due to differences in resonance stabilization .
Q & A
Q. What are common synthetic routes for N-quinolin-6-ylmethanesulfonamide, and how are key intermediates validated?
Methodological Answer: A typical synthesis involves coupling 2-(aminomethyl)quinoline (CAS 5760-20-3) with methanesulfonyl chloride under anhydrous conditions in a polar aprotic solvent like DME. Intermediate validation requires 1H NMR to confirm the sulfonamide bond formation (δ 3.0–3.5 ppm for –SO2–NH– protons) and LC-MS for molecular ion verification (e.g., [M+H]+ at m/z 247.3). Reaction yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions) .
Q. How is the purity and structural identity of this compound confirmed in academic research?
Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Structural confirmation employs X-ray crystallography (using SHELXT for space-group determination and SHELXL for refinement ). For non-crystalline samples, 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities, particularly distinguishing sulfonamide NH protons from solvent peaks .
Q. What solvents and conditions are recommended for recrystallizing this compound?
Methodological Answer: Recrystallization is best achieved using a mixed solvent system (e.g., ethanol/water 7:3 v/v) at 50–60°C. Slow cooling (0.5°C/min) yields needle-shaped crystals suitable for X-ray analysis. Solubility challenges in polar solvents can be mitigated by adding 1–2% DMSO as a co-solvent .
Advanced Research Questions
Q. How can researchers address contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?
Methodological Answer: Contradictions often arise from tautomerism or residual solvents. Use deuterated DMSO-d6 for NMR to stabilize sulfonamide NH protons. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For ambiguous cases, dynamic NMR (variable-temperature experiments) can detect tautomeric equilibria .
Q. What strategies optimize regioselective functionalization of the quinoline core in this compound?
Methodological Answer: Regioselectivity at the 6-position is achieved via directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C in THF. Subsequent quenching with electrophiles (e.g., methyl iodide) yields 6-substituted derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm regiochemistry via NOESY to detect spatial proximity between substituents .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) model sulfonamide bond polarization and nucleophilic attack sites. Pair with molecular docking (AutoDock Vina) to predict binding affinities in enzyme inhibition studies. Validate predictions experimentally via kinetic assays (e.g., IC50 determination) .
Q. What are the best practices for resolving low yields in multi-step syntheses of this compound analogs?
Methodological Answer: Low yields often stem from unstable intermediates. Use in situ generation of reactive species (e.g., sulfonyl chlorides) and protect amine groups with Boc (tert-butoxycarbonyl) to prevent side reactions. Optimize workup by employing SPE cartridges (C18) for rapid purification. Document yield improvements via DoE (Design of Experiments) to identify critical parameters (e.g., pH, temperature) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Use nitrile gloves and fume hoods due to potential respiratory irritation. Store at 0–6°C in amber vials to prevent photodegradation. For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Refer to SDS Section 16 for disposal guidelines (incineration recommended) .
Data Analysis and Reporting
Q. How should researchers report crystallographic data for this compound in publications?
Methodological Answer: Include CIF files refined with SHELXL, detailing R1/wR2 values (<5% for high-quality data). Report hydrogen bonding (e.g., N–H···O=S interactions) and π-π stacking distances (3.4–3.6 Å) in the supplementary material. Validate data against CCDC deposition standards .
Q. What statistical methods are appropriate for analyzing biological activity data of this compound derivatives?
Methodological Answer: Use nonlinear regression (GraphPad Prism) for dose-response curves (log[inhibitor] vs. normalized response). Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report 95% confidence intervals for IC50 values and use principal component analysis (PCA) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
